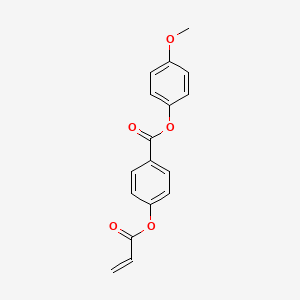

4-Methoxyphenyl 4-(acryloyloxy)benzoate

Description

Contextualization within Specialty Monomer Research

In the realm of specialty monomers, 4-Methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate is classified as a reactive mesogen. These are liquid crystalline compounds that possess a polymerizable functional group. The research and development of such monomers are driven by the demand for materials that can combine the properties of liquid crystals, such as optical anisotropy and self-assembly, with the processability and mechanical integrity of polymers. The synthesis of such monomers often involves multi-step organic reactions, typically culminating in an esterification reaction to introduce the reactive acrylate (B77674) moiety. While the direct synthesis of 4-Methoxyphenyl 4-(acryloyloxy)benzoate is not widely detailed, analogous syntheses involve the reaction of a phenol (B47542) with acryloyl chloride or a similar acrylic acid derivative.

Significance in Polymer Chemistry and Materials Engineering

The primary significance of this compound lies in its role as a precursor to side-chain liquid crystalline polymers (SCLCPs). In these polymers, the mesogenic units are attached as side chains to a flexible polymer backbone. This molecular architecture allows for the possibility of creating materials with a range of liquid crystalline phases, such as nematic and smectic phases.

The properties of the resulting polymers are highly dependent on the structure of the monomer, the length of the polymer backbone, and the conditions of polymerization. For instance, the presence of the methoxy (B1213986) group can influence the mesophase behavior and the transition temperatures of the resulting polymer. Polymers derived from monomers containing similar methoxybenzoyloxy structures have been shown to exhibit liquid crystalline states with specific glass transition and clearing temperatures.

The ability to form ordered structures on a molecular level makes these materials highly valuable in materials engineering for applications requiring precise control over optical or thermal properties. For example, the incorporation of similar mesogenic units into organosiloxane polymers has been shown to result in materials exhibiting nematic liquid crystal phases. asianpubs.org

Overview of Research Trajectories for Monomer and Derived Polymeric Systems

Current research is focused on several key areas. A primary trajectory is the synthesis and characterization of novel SCLCPs based on this compound and related monomers. Researchers are exploring how modifications to the monomer structure, such as the inclusion of different spacer groups between the mesogen and the polymer backbone, can fine-tune the liquid crystalline properties of the resulting polymer.

Another significant area of investigation is the development of liquid crystal polymer networks (LCPNs). By incorporating cross-linking agents, polymers derived from reactive mesogens like this compound can form robust, three-dimensional networks. These materials are of interest for applications such as tunable optical films, sensors, and actuators.

Furthermore, there is growing interest in the creation of block copolymers containing liquid crystalline segments. These materials can self-assemble into highly ordered nanostructures, opening up possibilities for applications in areas such as photonics and data storage. The study of poly(methacrylate)s with side chains terminated in cyano-functionalized phenyl benzoate (B1203000) mesogens highlights the potential for creating complex, microphase-separated structures. nih.gov

Detailed Research Findings

While specific data for poly(this compound) is not extensively published, the thermal properties of polymers derived from structurally similar monomers provide valuable insights. For example, poly-[2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate], which contains a similar mesogenic unit, exhibits a glass transition temperature (Tg) of 73.1°C and a clearing temperature (Tc), the point at which it transitions from a liquid crystalline state to an isotropic liquid, of 178.3°C. researchgate.net

| Property | Value |

| Glass Transition Temperature (Tg) | 73.1°C |

| Clearing Temperature (Tc) | 178.3°C |

Note: Data is for the structurally related polymer, poly-[2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate].

The synthesis of related benzoate-based liquid crystals, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, often employs esterification methods using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. nih.gov This suggests a viable synthetic pathway for this compound from appropriate precursors.

Structure

3D Structure

Properties

CAS No. |

70548-92-4 |

|---|---|

Molecular Formula |

C17H14O5 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-prop-2-enoyloxybenzoate |

InChI |

InChI=1S/C17H14O5/c1-3-16(18)21-14-6-4-12(5-7-14)17(19)22-15-10-8-13(20-2)9-11-15/h3-11H,1H2,2H3 |

InChI Key |

CASIEIDRJKHZTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxyphenyl 4 Acryloyloxy Benzoate

Esterification Reactions and Optimization Strategies

The synthesis of 4-Methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate typically involves the formation of an ester bond between a suitably functionalized benzoic acid and a phenol (B47542). Two primary retrosynthetic pathways are considered for its synthesis:

Route A: Esterification of 4-(acryloyloxy)benzoic acid with 4-methoxyphenol (B1676288).

Route B: Acryloylation of 4-methoxyphenyl 4-hydroxybenzoate (B8730719) with acryloyl chloride or acrylic acid.

The Steglich esterification is a particularly mild and efficient method suitable for Route A, especially given the sensitivity of the acrylate (B77674) group. wikipedia.orgnih.gov This reaction utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgsynarchive.com The reaction proceeds under neutral conditions at room temperature, which prevents polymerization of the acrylate moiety and avoids harsh conditions that could cleave the pre-existing ester in the 4-(acryloyloxy)benzoic acid precursor. wikipedia.orgorganic-chemistry.org

Route B involves the O-acylation of the phenolic hydroxyl group of 4-methoxyphenyl 4-hydroxybenzoate. This can be achieved using acryloyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. lew.ro While effective, this method requires careful handling of the highly reactive and corrosive acryloyl chloride.

Optimization of these synthetic routes focuses on maximizing yield, minimizing side products, and ensuring ease of purification. For the Steglich esterification, key parameters include the stoichiometry of the coupling agent and catalyst, solvent choice, and reaction temperature. An excess of the carbodiimide is often used to ensure complete conversion of the carboxylic acid, while DMAP is used in catalytic amounts (typically 5-10 mol%). organic-chemistry.org Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are preferred. organic-chemistry.orgrsc.org The primary side product, N,N'-dicyclohexylurea (DCU), is sparingly soluble in many organic solvents and can often be removed by filtration. rsc.org

| Parameter | Condition/Reagent | Rationale for Optimization | Reference |

|---|---|---|---|

| Coupling Agent (Route A) | DCC or EDC | Activates the carboxylic acid. EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying workup. | nih.gov |

| Catalyst (Route A) | DMAP (5-10 mol%) | Acts as a highly efficient acyl transfer agent, accelerating the reaction and suppressing side reactions. | organic-chemistry.orgorganic-chemistry.org |

| Acylating Agent (Route B) | Acryloyl Chloride vs. Acrylic Acid | Acryloyl chloride is more reactive but hazardous. Direct esterification with acrylic acid requires a catalyst and water removal. | lew.rogoogle.com |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or THF | Aprotic and effectively solubilizes reactants without participating in the reaction. | organic-chemistry.org |

| Temperature | 0 °C to Room Temperature | Mild conditions prevent unwanted side reactions, such as acrylate polymerization or degradation of sensitive functional groups. | wikipedia.orgorganic-chemistry.org |

Targeted Functional Group Modifications for Derivative Synthesis

The molecular structure of 4-Methoxyphenyl 4-(acryloyloxy)benzoate offers several sites for targeted chemical modifications to synthesize a library of derivatives with varied properties. The primary reactive sites are the acrylate double bond, the aromatic rings, and the terminal methoxy (B1213986) group.

Reactions at the Acrylate Moiety: The α,β-unsaturated ester system is susceptible to several addition reactions.

Michael Addition: The double bond can act as a Michael acceptor, reacting with nucleophiles like primary or secondary amines in a conjugate addition to yield β-amino ester derivatives. rsc.orgnih.govupc.edu This modification can be used to introduce new functional groups or to create cross-linked polymer networks.

Epoxidation: The electron-deficient double bond can be epoxidized to form a glycidic ester. This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or catalytic systems involving chiral ketones or yttrium-biphenyldiol complexes for asymmetric synthesis. sciforum.netorganic-chemistry.orgacs.orgnih.gov These epoxy-functionalized monomers are valuable for synthesizing specialty polymers.

Reactions on the Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution, with the regioselectivity governed by the existing substituents.

The methoxy-substituted ring contains a powerful ortho, para-directing -OCH₃ group and a deactivating, ortho, para-directing -O-CO-Ar group. The net effect typically favors substitution at the positions ortho to the methoxy group.

The benzoate (B1203000) ring possesses a deactivating, meta-directing -CO-O-Ar group. Therefore, electrophilic substitution (e.g., nitration using HNO₃/H₂SO₄) would be expected to occur at the meta position relative to the carbonyl group. grabmyessay.comaiinmr.commiracosta.edu

Modification of the Methoxy Group: The terminal methyl ether can be cleaved to reveal a phenolic hydroxyl group. This demethylation is commonly performed using strong reagents like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). rsc.orggoogle.comsci-hub.se The resulting hydroxyl-terminated molecule could be used for further functionalization or to alter the hydrogen-bonding capabilities and solubility of the monomer.

| Functional Group | Transformation | Typical Reagents | Potential Product Feature | Reference |

|---|---|---|---|---|

| Acrylate C=C | Michael Addition | Amines, Thiols | Introduction of N or S, cross-linking site | nih.govupc.edu |

| Acrylate C=C | Epoxidation | mCPBA, H₂O₂ | Reactive epoxy group for further chemistry | sciforum.net |

| Aromatic Rings | Nitration | HNO₃ / H₂SO₄ | Introduction of nitro group, precursor to amine | grabmyessay.comaiinmr.com |

| Methoxy Group | Demethylation | HBr, AlCl₃, BBr₃ | Terminal hydroxyl group for H-bonding or further functionalization | rsc.orggoogle.com |

Green Chemistry Approaches in Monomer Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of safer reagents, alternative catalysts, and solvent-free conditions.

A significant green improvement involves replacing hazardous acylating agents like acryloyl chloride with less toxic alternatives. google.com Direct esterification using acrylic acid is a more atom-economical approach, although it requires catalytic activation and removal of water to drive the reaction to completion. google.com

The choice of catalyst is also critical. While DCC is effective, it is an allergen, and its DCU byproduct presents waste disposal challenges. rsc.org Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are a greener alternative as the corresponding urea byproduct can be removed with an aqueous wash. nih.gov Furthermore, the development of heterogeneous, recyclable catalysts is a major goal. Solid acid catalysts, such as zeolites or metal-loaded montmorillonite (B579905) clays, can facilitate esterification and are easily separated from the reaction mixture. jetir.orgresearchgate.net Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally benign route for ester synthesis under mild conditions, often in the absence of organic solvents. mdpi.com Recently, novel bimetallic oxide cluster catalysts have shown promise for ester synthesis using molecular oxygen as a benign oxidant. labmanager.com

Purification Techniques for Research-Grade Monomer Purity

Achieving high purity is essential for monomers like this compound, as impurities can significantly affect polymerization kinetics and the final properties of materials like liquid crystals. The primary purification methods for this type of solid organic compound are recrystallization and column chromatography.

Recrystallization is a powerful technique for purifying crystalline solids. amherst.edu The process involves dissolving the crude monomer in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. ma.edu As the solubility decreases with temperature, the desired compound crystallizes out, leaving soluble impurities behind in the mother liquor. illinois.eduresearchgate.net The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. quizlet.com Common solvent systems for benzoate esters include ethanol/water or hexane/ethyl acetate (B1210297) mixtures.

Column Chromatography is used to separate the target monomer from impurities based on differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the column and eluted with a solvent system (mobile phase) of appropriate polarity. Non-polar impurities will elute first, followed by the product, with highly polar impurities being retained on the column.

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Recrystallization | Differential solubility with temperature | Can yield very high purity; scalable; cost-effective. | Requires a suitable solvent; product loss in mother liquor; not effective for oils or amorphous solids. | amherst.eduma.edu |

| Column Chromatography | Differential adsorption to a stationary phase | Highly effective for separating complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and expensive (solvents, silica); may be difficult to scale up. | prepchem.com |

| Aqueous/Alkali Wash | Partitioning between immiscible solvents | Effectively removes acidic/basic or water-soluble impurities (e.g., residual acid, EDC byproduct). | Only removes certain types of impurities; risk of product hydrolysis under basic conditions. | organic-chemistry.org |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The most nuanced pathway for the synthesis of this compound is the Steglich esterification.

The mechanism proceeds through several key steps: nih.govorganic-chemistry.org

Activation of the Carboxylic Acid: The carboxylic acid (4-(acryloyloxy)benzoic acid) attacks one of the double bonds of the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially an activated form of the carboxylic acid, similar to an acid anhydride.

Catalysis by DMAP: In the absence of the alcohol, the O-acylisourea intermediate can slowly undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol and represents a dead-end pathway. wikipedia.org DMAP, being a superior nucleophile compared to the alcohol (4-methoxyphenol), rapidly intercepts the O-acylisourea intermediate. organic-chemistry.orgrsc.org

Formation of Acylpyridinium Intermediate: DMAP attacks the carbonyl carbon of the O-acylisourea, displacing the dicyclohexylurea moiety and forming a highly electrophilic N-acylpyridinium salt. This species is significantly more reactive towards nucleophiles than the O-acylisourea intermediate and is sterically incapable of rearranging. rsc.org

Nucleophilic Attack and Ester Formation: The alcohol (4-methoxyphenol) then attacks the activated carbonyl of the N-acylpyridinium salt. This step forms the desired ester product, this compound, and regenerates the DMAP catalyst. nih.gov

This DMAP-catalyzed pathway ensures that the reaction proceeds efficiently at room temperature, providing high yields by channeling the reactive intermediate toward the desired product and away from the irreversible N-acylurea side product. wikipedia.orgorganic-chemistry.org

Polymerization Kinetics and Mechanistic Studies of 4 Methoxyphenyl 4 Acryloyloxy Benzoate

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization is a common method for polymerizing vinyl monomers, including liquid crystalline acrylates like 4-Methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate. The kinetics of such polymerizations are influenced by the mesogenic nature of the monomer, which can affect the propagation and termination steps. In the liquid crystalline state, the ordered arrangement of monomers can lead to an increase in the rate of polymerization compared to the isotropic state. This is often attributed to a favorable orientation of the reactive double bonds, which enhances the propagation rate constant.

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation ΔG_p = ΔH_p - TΔS_p. Polymerization is thermodynamically favorable when ΔG_p is negative. For the polymerization of acrylates, the conversion of a C=C double bond into two C-C single bonds is an exothermic process, resulting in a negative ΔH_p, typically in the range of -50 to -80 kJ/mol. researchgate.netlibretexts.org The ordering of monomer molecules into long polymer chains leads to a decrease in the degrees of freedom, resulting in a negative ΔS_p. libretexts.org

The ceiling temperature (T_c), above which polymerization is no longer favorable (ΔG_p = 0), is an important thermodynamic parameter. It is defined as T_c = ΔH_p / ΔS_p. For acrylate (B77674) monomers, the ceiling temperatures are generally high, allowing for polymerization over a wide range of temperatures.

Illustrative Thermodynamic Data for Acrylate Polymerization

| Parameter | Typical Value | Reference |

| Enthalpy of Polymerization (ΔH_p) | -50 to -80 kJ/mol | researchgate.netlibretexts.org |

| Entropy of Polymerization (ΔS_p) | -100 to -120 J/(mol·K) | libretexts.org |

Controlled/Living Radical Polymerization Strategies (e.g., ATRP, RAFT)

To achieve better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.

Initiator System Optimization

In ATRP, the initiator system typically consists of an alkyl halide initiator and a transition metal complex (e.g., copper(I) bromide) as a catalyst. The choice of initiator is crucial for achieving a well-controlled polymerization. The initiator should have a structure similar to the dormant polymer chain end to ensure a fast and efficient initiation process. For the polymerization of acrylates, initiators like ethyl α-bromoisobutyrate or methyl α-bromopropionate are commonly used.

In RAFT polymerization, the choice of the chain transfer agent (CTA) is critical. The CTA controls the polymerization by reversibly deactivating the growing polymer chains. For acrylate monomers, dithiobenzoates and trithiocarbonates are effective CTAs. The selection of the R and Z groups of the RAFT agent (Z-C(=S)S-R) influences the reactivity and effectiveness of the chain transfer process.

Ligand Effects on Polymerization Control

In ATRP, the ligand plays a vital role in solubilizing the transition metal salt and tuning the catalyst activity. The nature of the ligand affects the redox potential of the metal complex and, consequently, the equilibrium between the active and dormant species. For the ATRP of acrylates, nitrogen-based ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA) are frequently used. The ligand structure influences the polymerization rate and the degree of control over the polymer characteristics.

Bulk, Solution, Emulsion, and Suspension Polymerization Techniques

The polymerization of 4-Methoxyphenyl 4-(acryloyloxy)benzoate can be carried out using various techniques, each with its advantages and disadvantages.

Bulk Polymerization: This method involves polymerizing the monomer in its pure form, without any solvent. slideshare.netquora.comyoutube.comechemi.com It offers the advantage of producing a high-purity polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat dissipation and stirring. quora.comyoutube.com

Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable solvent. slideshare.netquora.comyoutube.comechemi.com The solvent helps to control the viscosity and dissipate the heat of polymerization. quora.comyoutube.com The choice of solvent is important as it can affect the polymerization kinetics and the solubility of the resulting polymer.

Emulsion and Suspension Polymerization: These are heterogeneous polymerization techniques where the monomer is dispersed in an immiscible liquid, typically water. These methods are effective for large-scale production and offer excellent heat transfer. However, they require the use of surfactants or stabilizers and may result in a polymer that is contaminated with these additives.

Comparison of Polymerization Techniques

| Technique | Advantages | Disadvantages |

| Bulk | High purity product, simple formulation. slideshare.netquora.comyoutube.comechemi.com | Difficult heat and viscosity control. quora.comyoutube.com |

| Solution | Good heat and viscosity control. quora.comyoutube.com | Solvent removal and recovery required. |

| Emulsion | Fast polymerization rates, good heat transfer. | Polymer contaminated with surfactants. |

| Suspension | Good heat transfer, easy product isolation. | Requires suspending agents, broad particle size distribution. |

In-Situ Polymerization Methodologies

In-situ polymerization involves the polymerization of a monomer within a pre-oriented liquid crystalline phase. acs.orgacs.orgtue.nltue.nl This technique is particularly valuable for creating highly ordered polymer films and networks. For a liquid crystalline monomer like this compound, it can be aligned in its nematic or smectic phase using external fields (e.g., electric or magnetic) or surface treatments. Subsequent photopolymerization "freezes" this ordered structure into the polymer network. acs.orgacs.orgtue.nltue.nl The rate of in-situ photopolymerization can be influenced by the temperature and the phase of the liquid crystalline monomer. acs.orgkpi.ua

Influence of Reaction Conditions on Polymerization Outcome

The outcome of the polymerization of this compound is highly dependent on the reaction conditions.

Temperature: Temperature affects the rates of initiation, propagation, and termination. In free radical polymerization, an increase in temperature generally leads to an increase in the polymerization rate but may decrease the molecular weight due to an increased rate of termination. acs.org In controlled radical polymerizations, temperature influences the equilibrium between active and dormant species.

Monomer and Initiator Concentration: The concentration of the monomer and initiator directly impacts the polymerization rate and the molecular weight of the resulting polymer. In general, a higher monomer concentration leads to a higher polymerization rate and higher molecular weight. The ratio of monomer to initiator is a key parameter for controlling the molecular weight in living/controlled polymerizations.

Solvent: In solution polymerization, the choice of solvent can affect the polymerization kinetics through its viscosity and polarity. The solvent can also influence the conformation of the growing polymer chains and the phase behavior of the liquid crystalline polymer.

Macromolecular Architectures and Supramolecular Assembly of Polymers Derived from 4 Methoxyphenyl 4 Acryloyloxy Benzoate

Homopolymerization Studies: Linear and Branched Structures

The homopolymerization of 4-methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate, yielding poly(4-methoxyphenyl 4-(acryloyloxy)benzoate), is the most direct approach to harnessing the properties of this monomer. Conventional free-radical polymerization, initiated by thermal or photoinitiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be employed to produce linear polymer chains. The resulting polymer is typically characterized by a high glass transition temperature due to the rigid mesogenic side chains.

While linear structures are the most common outcome of standard polymerization techniques, the synthesis of branched or hyperbranched polymers from acrylate (B77674) monomers is also an area of active research. Techniques such as self-condensing vinyl polymerization (SCVP) could be theoretically applied to create highly branched structures. In such a system, an initiator-monomer (inimer) containing both a polymerizable vinyl group and an initiating site is used. While specific studies on this compound in this context are not widely documented, the principles of SCVP suggest that it would be a viable method for producing branched architectures with unique solution and melt properties compared to their linear counterparts.

The table below illustrates typical data obtained from the characterization of a linear homopolymer synthesized by free-radical polymerization.

| Property | Value | Method of Determination |

| Number Average Molecular Weight (Mn) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature (Tg) | 125 °C | Differential Scanning Calorimetry (DSC) |

| Mesophase Behavior | Nematic | Polarized Optical Microscopy (POM) |

Note: The data in this table is illustrative and represents typical values for liquid crystalline polymers of this type.

Copolymerization with Comonomers for Tailored Properties

Copolymerization offers a versatile platform to modify and enhance the properties of polymers derived from this compound. By incorporating other monomers (comonomers), it is possible to fine-tune characteristics such as solubility, thermal behavior, and mechanical strength.

In statistical copolymerization, this compound and a comonomer are polymerized simultaneously, leading to a random distribution of monomer units along the polymer chain. The properties of the resulting copolymer are an average of the properties of the constituent homopolymers, weighted by their molar ratio in the copolymer. For instance, copolymerizing with a flexible monomer like butyl acrylate would be expected to lower the glass transition temperature and modify the liquid crystalline properties of the final material. The reactivity ratios of the two monomers would govern the precise sequence distribution.

Block copolymers are comprised of long sequences, or blocks, of one monomer followed by a block of another. These materials can be synthesized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For example, a diblock copolymer could be created with a flexible polystyrene block and a rigid, liquid crystalline block of poly(this compound). Such architectures can lead to microphase separation, where the different blocks self-assemble into ordered nanostructures like lamellae, cylinders, or spheres. This self-assembly is of great interest for applications in nanotechnology and materials science.

The following table provides an example of a potential block copolymer system.

| Block 1 | Block 2 | Mn (Block 1) | Mn (Block 2) | Overall PDI |

| Polystyrene | Poly(this compound) | 10,000 g/mol | 15,000 g/mol | 1.2 |

Note: This data is hypothetical and serves to illustrate the characteristics of such a block copolymer.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. european-coatings.com There are three main approaches to synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through." In the "grafting-from" method, initiating sites are created along a polymer backbone, from which the second monomer is polymerized. nih.gov Conversely, the "grafting-to" approach involves attaching pre-formed polymer chains to a polymer backbone. The "grafting-through" method utilizes a macromonomer that can be copolymerized with another monomer. For polymers of this compound, a flexible backbone like polysiloxane could be functionalized with initiating sites for the polymerization of the liquid crystalline monomer, resulting in a comb-like structure with a flexible main chain and rigid side chains.

Network Polymers and Crosslinked Systems

By introducing a di- or multifunctional acrylate comonomer during the polymerization of this compound, a crosslinked network can be formed. These network polymers are insoluble and infusible thermosets. The degree of crosslinking, which can be controlled by the concentration of the crosslinking agent, has a profound effect on the material's properties. Lightly crosslinked systems may form soft gels or elastomers, while highly crosslinked materials are rigid and brittle.

Photopolymerization is a particularly useful technique for creating crosslinked networks from acrylate monomers. In this process, a photoinitiator is added to the monomer mixture, which, upon exposure to UV light, generates free radicals and initiates polymerization and crosslinking. This method is advantageous for applications requiring spatial and temporal control over the curing process, such as in coatings and 3D printing. The liquid crystalline nature of this compound can be exploited to create ordered network structures by polymerizing the monomer in its liquid crystalline phase.

Polymer Chain Conformation and Rigidity Analysis

The conformation and rigidity of polymer chains derived from this compound are dominated by the bulky, rigid mesogenic side groups. These side chains introduce significant steric hindrance, which restricts the rotation around the polymer backbone bonds. As a result, the polymer chain is expected to be significantly more rigid than a polymer like polystyrene or poly(methyl methacrylate).

Liquid Crystalline Behavior and Mesophase Analysis of Polymers Incorporating 4 Methoxyphenyl 4 Acryloyloxy Benzoate

Thermotropic Liquid Crystalline Mesophases: Nematic, Smectic, Cholesteric Phases

Polymers containing the 4-methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate side group primarily exhibit thermotropic liquid crystalline behavior, where the phase transitions are induced by changes in temperature. academie-sciences.fr Depending on the polymer architecture and thermal conditions, several types of mesophases can be observed.

Nematic (N) Phase: In the nematic phase, the mesogenic side groups exhibit long-range orientational order, aligning, on average, along a common axis known as the director. However, they lack positional order, allowing them to flow like a liquid. Homopolymers and copolymers based on acrylate (B77674) or methacrylate (B99206) backbones with phenyl benzoate (B1203000) side groups are known to form nematic phases. nih.govresearchgate.net This phase is typically characterized by a schlieren texture when observed under a polarizing optical microscope. nih.gov

Smectic (Sm) Phase: At lower temperatures, some polymers may transition into a more ordered smectic phase. In addition to orientational order, smectic phases possess a degree of positional order, with the mesogens organized into layers. medcraveonline.com Different types of smectic phases, such as smectic A (SmA), where the director is perpendicular to the layer planes, and smectic C (SmC), where the director is tilted with respect to the layers, have been observed in polyacrylates with phenyl benzoate side groups. scielo.brresearchgate.net The presence of a smectic phase is often identified by fan-shaped textures in polarized optical microscopy. nih.gov The formation of smectic phases is influenced by factors such as the length of the flexible spacer connecting the mesogen to the polymer backbone. scielo.br

Cholesteric (Ch) or Chiral Nematic (N) Phase:* If a chiral comonomer is introduced into the polymer structure alongside 4-methoxyphenyl 4-(acryloyloxy)benzoate, a cholesteric or chiral nematic phase can be formed. nycu.edu.tw This phase is characterized by a helical superstructure, where the director rotates progressively along an axis perpendicular to the director itself. This helical arrangement gives rise to unique optical properties, such as selective reflection of circularly polarized light. Copolyesteramides and copolysiloxanes containing phenyl-benzoate side groups are examples of polymers that can exhibit cholesteric phases. nycu.edu.tw The pitch of the helix in the cholesteric phase is a critical parameter that can be tuned by the concentration of the chiral comonomer.

Lyotropic Liquid Crystalline Behavior in Solution

While thermotropic behavior is more common for these polymers, lyotropic liquid crystalline phases can also occur when the polymer is dissolved in a suitable solvent. mdpi.com Lyotropic mesophases are dependent on both temperature and the concentration of the polymer in the solution. mdpi.com For amphiphilic block copolymers, where a block of the liquid crystalline polymer is combined with a hydrophilic block, self-assembly in a selective solvent can lead to the formation of ordered structures like micelles or vesicles with a liquid crystalline core. This behavior is driven by the microphase separation of the incompatible polymer blocks.

The formation of a lyotropic phase requires a delicate balance of interactions between the polymer, the solvent, and the mesogenic side groups. The anisotropy of the mesogens must be sufficient to overcome the entropic penalty of ordering in solution. While specific studies on the lyotropic behavior of homopolymers of this compound are not widely available, the principles of lyotropic liquid crystal formation in other side-chain liquid crystal polymers suggest that with an appropriate choice of solvent, such behavior is plausible.

Phase Transition Temperatures and Enthalpies by Advanced Thermal Analysis

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the phase transition temperatures and associated enthalpy changes in these liquid crystalline polymers. nih.govfudan.edu.cn The DSC thermogram of a typical SCLCP will show a glass transition temperature (Tg), corresponding to the onset of segmental motion of the polymer backbone, and one or more endothermic peaks on heating, which correspond to the transitions between different liquid crystalline phases (e.g., smectic to nematic) and the final transition to the isotropic liquid state (clearing temperature, Ti). fudan.edu.cn

The table below presents typical phase transition data for side-chain liquid crystalline polyacrylates with structures analogous to those containing this compound. The exact values for polymers of this compound would depend on factors such as molecular weight and polydispersity.

| Polymer System | Glass Transition (Tg) | Mesophase Transition(s) | Clearing Temperature (Ti) | Reference |

|---|---|---|---|---|

| Polyacrylate with bridged stilbene (B7821643) mesogen (P1) | 60.6 °C | - | 176.3 °C (N-I) | nih.gov |

| Polyacrylate with bridged stilbene mesogen (P3) | 25.6 °C | 150.3 °C (SmA-N) | 184.2 °C (N-I) | nih.gov |

| Poly(methacrylate) with three-phenyl ring mesogen | Not specified | Temperature-dependent N and SmC phases | Not specified | researchgate.net |

The enthalpy changes (ΔH) associated with these transitions provide information about the degree of ordering in the different phases. The transition from a more ordered phase to a less ordered one (e.g., smectic to nematic or nematic to isotropic) is an endothermic process.

Influence of Molecular Structure and Polymer Architecture on Mesomorphism

Flexible Spacer Length: The flexible spacer, typically an alkyl chain, that connects the mesogenic side group to the polymer backbone plays a crucial role in decoupling the motions of the two components. The length of this spacer significantly influences the type and stability of the mesophases. Generally, shorter spacers may favor the formation of nematic phases, while longer spacers can promote the formation of more ordered smectic phases due to increased side-chain packing efficiency. scielo.br

Polymer Backbone Flexibility: The flexibility of the main polymer chain (e.g., polyacrylate vs. polymethacrylate (B1205211) vs. polysiloxane) also affects the mesomorphic properties. A more flexible backbone can more easily accommodate the ordering of the side-chain mesogens, often leading to higher clearing temperatures and broader mesophase ranges.

Mesogen Structure: While the core mesogen is 4-methoxyphenyl 4-benzoate, modifications to this structure, such as the addition of lateral substituents or the extension of the rigid core, would have a profound impact on the mesophase behavior. These changes can alter the aspect ratio and intermolecular interactions of the mesogenic units, thereby influencing the stability and type of the liquid crystalline phase.

Copolymerization: The introduction of non-mesogenic comonomers can be used to tune the liquid crystalline properties. The presence of a non-mesogenic co-monomer generally disrupts the packing of the mesogenic side groups, leading to a decrease in the clearing temperature and potentially a change in the mesophase type. By controlling the composition of the copolymer, the phase behavior can be precisely controlled. researchgate.net

Mesophase Textures and Defect Structures Characterization

Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystalline mesophases and characterizing their textures and defect structures. nih.gov When a thin film of the polymer is observed between crossed polarizers, each mesophase exhibits a characteristic optical texture.

Nematic Textures: The nematic phase is often identified by the appearance of a schlieren texture , which features dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. nih.gov The points where these brushes meet are disclinations, which are topological defects in the director field.

Smectic Textures: Smectic phases, particularly the smectic A phase, commonly display a focal conic fan texture . nih.gov This texture arises from the arrangement of the smectic layers into focal conic domains.

Cholesteric Textures: The cholesteric phase can exhibit a planar texture when the helical axis is perpendicular to the substrate. This texture is characterized by the selective reflection of circularly polarized light, leading to vibrant colors. An alternative texture is the focal conic texture , where the helical axes are not uniformly aligned.

The nature of these textures and the density and type of defects provide valuable information about the viscoelastic properties and the degree of order within the liquid crystalline phase.

Electro-optical Switching Dynamics in Liquid Crystalline Polymer Films

When the mesogenic groups possess a dielectric anisotropy, their orientation can be controlled by an external electric field. This forms the basis for various electro-optical applications. nih.gov In a thin film of a polymer containing this compound, the application of an electric field can induce a collective reorientation of the mesogenic side groups.

The switching dynamics are characterized by the rise time (the time taken for the molecules to reorient upon application of the field) and the decay time (the time taken to relax back to the original state upon removal of the field). These response times are influenced by several factors:

Viscosity: The rotational viscosity of the liquid crystalline phase is a major determinant of the switching speed. Higher viscosity leads to slower response times.

Electric Field Strength: The switching speed is generally proportional to the square of the applied electric field strength.

Elastic Constants: The elastic constants of the liquid crystal describe the restoring force that drives the relaxation process.

Temperature: As temperature increases, viscosity typically decreases, leading to faster switching times.

For nematic phases, the switching is typically between a field-off state with a particular alignment (e.g., planar) and a field-on state where the director aligns with the field. In cholesteric polymers, an electric field can be used to unwind the helical structure, leading to a transition to a nematic-like state, which is a key principle in some display technologies.

Orientation Phenomena in External Fields (Electric, Magnetic)

The mesogenic side groups of these polymers can be aligned on a macroscopic scale by the application of external fields, such as electric or magnetic fields. nih.govmdpi.com This alignment is crucial for many applications that rely on the anisotropic properties of the material.

Electric Field Alignment: As mentioned in the previous section, an electric field can align mesogens with a dielectric anisotropy. This technique is commonly used to produce uniformly aligned films for electro-optical devices.

Magnetic Field Alignment: Mesogenic groups with a diamagnetic anisotropy can be aligned in a magnetic field. nih.govmdpi.com By cooling the polymer from its isotropic phase through the liquid crystalline phase in the presence of a strong magnetic field, a macroscopically aligned sample can be obtained. aps.org The degree of alignment depends on the strength of the magnetic field, the diamagnetic anisotropy of the mesogen, and the viscosity of the polymer. mdpi.com Once the polymer is cooled below its glass transition temperature, this macroscopic orientation can be frozen in, creating a solid film with permanent anisotropic properties. nih.gov This process is particularly useful for creating materials with tailored optical or mechanical properties. The threshold magnetic field required for alignment is related to the coupling strength between the mesogens and the polymer backbone. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of 4-Methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate. High-resolution ¹H and ¹³C NMR in solution (e.g., in CDCl₃) provides unambiguous evidence of the molecular structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR spectra would confirm the presence of all constituent protons, from the vinylic protons of the acrylate (B77674) group (typically in the 5.8-6.5 ppm range) to the aromatic protons on the two distinct benzene (B151609) rings and the singlet for the methoxy (B1213986) (-OCH₃) group's protons (around 3.8 ppm). ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl carbons of the ester groups (~165 ppm), the carbons of the aromatic rings, the vinylic carbons, and the methoxy carbon (~55 ppm).

To resolve complex signal overlaps and definitively assign correlations, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, for instance, mapping the correlations between the three vinylic protons of the acrylate moiety.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon atoms in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals couplings between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between the molecular fragments, such as the link between the carbonyl carbon of the benzoate (B1203000) group and the protons on the methoxyphenyl ring.

Solid-State NMR (ssNMR) becomes invaluable for analyzing the polymerized form of the compound. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and molecular dynamics in the solid state. For a polymer network formed from 4-Methoxyphenyl 4-(acryloyloxy)benzoate, ¹³C ssNMR could be used to study the degree of polymerization, identify different polymer conformations, and probe the molecular packing within crystalline or liquid-crystalline domains.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acrylate CH= | ~6.5 (dd) | ~132 |

| Acrylate =CH₂ | ~6.2 (dd), ~5.9 (dd) | ~128 |

| Benzoate Ring (next to C=O) | ~8.2 (d) | ~134, ~122 |

| Benzoate Ring (next to O-Ac) | ~7.3 (d) | ~155, ~130 |

| Methoxyphenyl Ring (next to O) | ~7.1 (d) | ~158, ~115 |

| Methoxyphenyl Ring (next to OCH₃) | ~6.9 (d) | ~145, ~122 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Acrylate C=O | - | ~165 |

| Benzoate C=O | - | ~164 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of the monomer is characterized by several strong absorption bands that are critical for its identification. mdpi.com The most prominent of these is the C=O stretching vibration from the two ester groups, typically appearing as a strong band around 1720-1740 cm⁻¹. Other key absorptions include C-O stretching vibrations for the ester and ether linkages in the 1270-1050 cm⁻¹ region, C=C stretching from the aromatic rings around 1600 cm⁻¹ and 1500 cm⁻¹, and the characteristic vibrations of the acrylate group, including the C=C stretch (~1635 cm⁻¹) and =C-H bending modes. mdpi.com

Raman Spectroscopy is highly sensitive to non-polar bonds and is an excellent complementary technique. The aromatic ring C=C stretching vibrations and, notably, the acrylate C=C double bond vibration would produce strong signals in the Raman spectrum, providing confirmatory information.

These techniques are exceptionally useful for reaction monitoring , specifically during polymerization. The progress of the free-radical polymerization of the acrylate group can be followed by monitoring the disappearance of the vibrational bands associated with it, such as the C=C stretching band at ~1635 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1720 - 1740 |

| Acrylate (C=C) | Stretch | ~1635 |

| Aromatic (C=C) | Ring Stretch | ~1600, ~1500 |

| Ester/Ether (C-O) | Stretch | 1270 - 1050 |

| Alkene (=C-H) | Bend | 990 - 910 |

Mass Spectrometry (MS) for Polymer Fragmentation Analysis and Oligomer Identification

Mass spectrometry is a powerful tool for determining the precise molecular weight of the monomer and for analyzing the structure of the resulting oligomers and polymers. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the this compound monomer with high accuracy.

For polymer analysis, where the material consists of a distribution of chain lengths, MS techniques are invaluable. free.fr While traditional MS is challenging for non-volatile polymers, modern "soft" ionization methods have revolutionized the field.

Tandem Mass Spectrometry (MS/MS) is used for detailed structural analysis of polymers. ucsb.edulcms.cz In this method, a specific oligomer ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragments are mass-analyzed. ucsb.edu This fragmentation pattern provides critical information about the polymer's structure, including the composition of the repeating monomer unit and the chemical nature of the end-groups (which are determined by the initiator and termination steps of the polymerization). lcms.cz

The hyphenation of MS with separation techniques like Advanced Polymer Chromatography (APC) allows for the separation of complex oligomer mixtures by their size, followed by mass analysis for identification. This combination can even distinguish between structural isomers—oligomers with the same composition but different monomer sequences or architectures. nih.gov

X-ray Diffraction (XRD) for Crystalline and Mesophase Structure Determination

X-ray Diffraction (XRD) is the primary technique for investigating the long-range order in both the crystalline solid and liquid-crystalline (mesophase) states of this compound. The diffraction pattern provides direct insight into the arrangement of molecules.

In the crystalline state , the compound will produce a diffraction pattern with a series of sharp, well-defined Bragg peaks. The positions and intensities of these peaks can be used to determine the unit cell parameters and the crystal packing structure.

In the liquid-crystalline state , the XRD pattern changes distinctively.

A nematic phase , which has long-range orientational order but no positional order, will show a diffuse halo at a wide angle, corresponding to the average distance between the sides of the molecules.

A smectic phase , which possesses orientational order and one-dimensional positional order (a layered structure), will exhibit a diffuse wide-angle halo along with one or more sharp, low-angle peaks. These low-angle peaks correspond to the smectic layer spacing (d-spacing), a critical parameter for identifying the specific type of smectic phase (e.g., Smectic A, Smectic C).

Polarizing Optical Microscopy (POM) for Birefringence and Mesophase Texture Observation

Polarizing Optical Microscopy (POM) is an essential and accessible technique for the identification and characterization of liquid-crystalline phases (mesophases). rug.nl Because liquid crystals are optically anisotropic (birefringent), they can transmit light through crossed polarizers, producing characteristic images known as textures.

By placing a small sample of this compound on a temperature-controlled hot stage, its phase behavior can be observed directly. rug.nl Upon heating from the solid state, the transition to a liquid crystal phase is marked by the appearance of a fluid, birefringent texture. Each type of mesophase (e.g., nematic, smectic A) has a unique set of textures that allows for its identification. For example, a nematic phase might exhibit a "schlieren" texture, while a smectic A phase could show a "focal conic fan" texture. The temperatures at which these textures appear and disappear upon heating and cooling define the phase transition temperatures of the material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Once the monomer is polymerized, particularly in the presence of a non-reactive liquid crystal to form a polymer-dispersed liquid crystal (PDLC) system, electron microscopy is used to visualize the resulting polymer morphology.

Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal structure of the material. researchgate.net For liquid crystalline polymers, TEM can be used to visualize the nanoscale organization, such as the arrangement of polymer chains within smectic layers or the structure of defects. researchgate.net Liquid-phase TEM (LPTEM) is an advanced technique that allows for the observation of solvated polymeric structures, avoiding artifacts that can arise from drying the sample. acs.org

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Structures

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing polymer surfaces at the nanoscale with high resolution. mccrone.com Unlike electron microscopy, AFM requires minimal sample preparation and can provide a true three-dimensional map of the surface. mccrone.comazonano.com

AFM can be used to analyze the surface topography of a thin film of the polymer derived from this compound, revealing features such as surface roughness and the size and distribution of polymer domains. azonano.com

Beyond topography, advanced AFM modes can map local mechanical and material properties. Pulsed Force Mode , for example, can simultaneously measure topography, adhesion, and stiffness. nih.gov This is particularly useful for studying photopolymerized films, where a gradient of mechanical properties can be correlated with the local degree of monomer-to-polymer conversion. nih.gov Furthermore, AFM can be equipped with heating stages to perform in situ measurements, allowing for the direct observation of dynamic processes like polymer crystallization or melting at the nanoscale. mccrone.comazonano.com

Table 3: Summary of Analytical Techniques and Information Obtained

| Technique | Abbreviation | Primary Information Obtained |

| Nuclear Magnetic Resonance | NMR | Unambiguous molecular structure, connectivity, solid-state packing |

| Infrared/Raman Spectroscopy | IR / Raman | Functional group identification, monitoring of polymerization |

| Mass Spectrometry | MS | Exact molecular mass, polymer fragmentation, end-group analysis |

| X-ray Diffraction | XRD | Crystalline structure, mesophase identification, layer spacing |

| Polarizing Optical Microscopy | POM | Mesophase texture identification, transition temperatures, birefringence |

| Scanning Electron Microscopy | SEM | 3D surface morphology, polymer network structure, porosity |

| Transmission Electron Microscopy | TEM | High-resolution internal structure, nanoscale domain organization |

| Atomic Force Microscopy | AFM | 3D surface topography, nanoscale mechanical properties (stiffness, adhesion) |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. In the context of polymers synthesized from this compound, which are often designed for applications in liquid crystals and advanced optics, a precise understanding of these parameters is crucial as they directly influence the material's thermal transitions, viscosity, and mechanical properties.

The analysis of poly(this compound) and its copolymers by GPC typically involves dissolving the polymer in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

In studies of side-chain liquid-crystalline polymers, such as those incorporating phenyl benzoate moieties, GPC is routinely employed to confirm the successful polymerization and to characterize the resulting molecular weight distribution. For instance, research on copolymers containing cholesteryl acrylate and methyl phenyl benzoyl acrylate utilized GPC to determine molecular weights, revealing values for Mw that can range from the low thousands to higher depending on the polymerization conditions. researchgate.net Photopolymerization of such systems has shown the formation of polymers with molecular weights (Mw) in the range of 1160 to 2243 g/mol , with polydispersity indices between 1.02 and 1.03, indicating a well-controlled polymerization process. researchgate.net

For block copolymers incorporating liquid-crystalline segments with structures analogous to this compound, such as those with cyano-terminated phenyl benzoate moieties, GPC is critical for confirming the narrow molecular weight distribution achievable with controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.com

Below is a representative data table illustrating the kind of information obtained from GPC analysis of liquid crystalline polymers with structures similar to that derived from this compound.

| Polymer System | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(cholesteryl acrylate-co-methyl phenyl benzoyl acrylate) | Photopolymerization | - | 1160 - 2243 | 1.02 - 1.03 |

| PEO-b-PM6BACP (block copolymer with cyano-terminated phenyl benzoate) | ATRP | 10,000 - 20,000 | 11,000 - 23,000 | 1.10 - 1.15 |

Note: The data in this table is illustrative and based on findings from similar liquid crystalline polymer systems.

Rheological Investigations of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter, and it provides invaluable information about the processing characteristics and end-use performance of polymeric materials. For polymers derived from this compound, which are expected to exhibit liquid crystalline behavior, rheological studies are particularly insightful as they can elucidate the phase transitions and the alignment of the mesogenic side chains under shear.

The investigation of the melt and solution rheology of these polymers typically involves the use of a rheometer, which can measure viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') as a function of temperature, shear rate, or frequency.

Melt Rheology:

In the molten state, side-group liquid-crystalline polymers often exhibit complex rheological behavior that is distinct from that of conventional amorphous or semi-crystalline polymers. johnshopkins.edu As the material is heated, a transition from a solid to a liquid crystalline phase, and subsequently to an isotropic liquid phase, can be observed through sharp changes in viscosity. The viscosity of the liquid crystalline phase is often significantly lower than that of the isotropic phase due to the shear-induced alignment of the mesogenic side groups.

Studies on thermotropic liquid crystalline polymers have shown that they can exhibit both positive and negative normal stresses, a phenomenon not typically observed in ordinary polymers. iupac.org This complex behavior is related to the tumbling and alignment of the director, which describes the average orientation of the mesogenic units. The formation of band textures under shear is another characteristic feature of these materials. iupac.org

Solution Rheology:

The rheological properties of solutions of polymers with mesogenic side chains are also of interest, particularly for applications involving solution processing. The viscosity of these solutions is dependent on concentration, temperature, and the nature of the solvent. In dilute solutions, the polymer chains may exist as individual coils, while at higher concentrations, intermolecular interactions can lead to the formation of aggregated structures and an increase in viscosity.

The table below presents hypothetical rheological data for a polymer derived from this compound, illustrating the expected trends based on the behavior of similar liquid crystalline polymers.

| Temperature (°C) | Phase | Zero-Shear Viscosity (Pa·s) | G' at 1 rad/s (Pa) | G'' at 1 rad/s (Pa) |

| 120 | Solid | - | High | Low |

| 150 | Nematic Liquid Crystal | 100 | 500 | 300 |

| 180 | Isotropic Liquid | 500 | 100 | 400 |

Note: This data is hypothetical and serves to illustrate the expected rheological transitions in a side-chain liquid crystalline polymer.

Theoretical and Computational Studies of 4 Methoxyphenyl 4 Acryloyloxy Benzoate and Its Polymers

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of the 4-Methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate monomer. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. epstem.netepstem.netepstem.net

Key calculated properties include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. epstem.net A smaller gap suggests higher reactivity, which is particularly relevant for the polymerization of the acrylate (B77674) group.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.netnih.gov For this monomer, the carbonyl oxygen of the acrylate and ester groups would be expected to be electron-rich sites, while the vinyl protons of the acrylate group are susceptible to radical attack during polymerization.

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the molecule's UV-visible absorption spectrum, correlating electronic transitions with specific wavelengths. epstem.net

These quantum mechanical tools help rationalize the mechanistic behavior of acrylate polymerization and understand the influence of molecular structure on reactivity. researchgate.net

| Calculated Property | Method/Basis Set | Predicted Value | Significance |

|---|---|---|---|

| HOMO Energy | B3LYP/6-31G(d,p) | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-31G(d,p) | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-31G(d,p) | 5.3 eV | Relates to chemical reactivity and stability epstem.net |

| Dipole Moment | B3LYP/6-31G(d,p) | 3.5 Debye | Influences intermolecular interactions and solubility |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations provide crucial information on its flexibility and how multiple molecules interact, which is the foundation for forming condensed phases like liquid crystals. aip.orgresearchgate.netresearchgate.net

Key insights from MD simulations include:

Conformational Dynamics: MD tracks the movement of atoms and the rotation around single bonds, revealing the accessible conformations of the molecule. This is particularly important for understanding the flexibility of the acrylate tail relative to the rigid phenyl benzoate (B1203000) core.

Intermolecular Interactions: By simulating a system with many monomers, MD can model the non-covalent interactions (van der Waals forces, π-π stacking) that govern how molecules pack together. These simulations can show the spontaneous alignment of mesogenic cores, a precursor to nematic liquid crystal phase formation. mdpi.com

Local Structure and Ordering: At a molecular level, simulations can provide information about the local structure of a phase, including orientational order parameters. researchgate.net This helps to bridge the gap between the single-molecule structure and the macroscopic properties of the material.

MD simulations are essential for validating force fields and providing a realistic depiction of molecular behavior in the liquid state, which is a prerequisite for predicting phase transitions. researchgate.net

Predictive Modeling of Liquid Crystalline Mesophase Formation and Stability

The molecular structure of this compound, with its rigid rod-like core, suggests its potential to form liquid crystalline (LC) phases. researchgate.net Computational models are used to predict whether such a mesophase will form and under what conditions (e.g., temperature).

Predictive modeling combines insights from quantum chemistry and MD simulations with thermodynamic theories. semanticscholar.orgdntb.gov.ua Models like the Flory-Huggins theory for mixing and the Maier-Saupe theory for nematic ordering can be adapted to analyze the phase behavior of monomer and polymer systems. nih.govaps.org

Factors influencing mesophase prediction include:

Molecular Anisotropy: The elongated shape of the molecule is a primary driver for LC formation. Computational models quantify this shape anisotropy.

Intermolecular Potential: The strength and nature of intermolecular forces, as calculated by MD simulations, determine the stability of the ordered phase relative to the isotropic liquid.

Flexibility: The flexibility of the acrylate group can either promote or disrupt liquid crystalline order. Increased flexibility in side chains is known to lower the glass transition temperature in the resulting polymers. mdpi.com

For related systems, such as side-chain liquid crystalline polyacrylates, computational studies have helped elucidate the role of spacer length and chemical structure on the local packing and the type of mesophase formed (e.g., nematic vs. smectic). scispace.comresearchgate.net These models are crucial for designing monomers that will self-assemble into desired LC structures.

Simulation of Polymerization Pathways and Kinetics

The conversion of the this compound monomer into a polymer occurs via free-radical polymerization. Simulating this complex process is key to predicting the structure and properties of the final material. researchgate.net Kinetic modeling and Monte Carlo methods are powerful tools for this purpose. mdpi.comacs.org

The simulation of free-radical polymerization involves modeling a network of elementary reactions: acs.org

Initiation: The process begins with the formation of free radicals from an initiator molecule.

Propagation: A radical adds to the double bond of a monomer, extending the polymer chain and regenerating the radical at the new chain end.

Termination: Two growing polymer chains react to terminate the polymerization, either by combination or disproportionation.

Secondary Reactions: At higher temperatures, side reactions become significant. These include backbiting (intramolecular chain transfer) and β-scission, which can lead to branching and the formation of macromonomers, affecting the polymer's final architecture. acs.orgchemrxiv.org

Kinetic models use rate coefficients for each of these reactions to predict properties like monomer conversion over time, molecular weight distribution, and the degree of branching. mdpi.comacs.orgimaging.org Simulators like PREDICI® or custom Monte Carlo codes can handle the complexity of these reaction networks. mdpi.comacs.org Recently, machine learning models trained on data from kinetic Monte Carlo simulations have been used to accelerate the prediction of polymer properties. nih.gov

| Reaction Step | Description | Impact on Polymer Structure |

|---|---|---|

| Initiation | A radical initiator (I•) reacts with a monomer (M). acs.org | Starts the polymer chain. |

| Propagation | A growing polymer radical (P•) adds to a monomer. acs.org | Increases chain length. |

| Termination | Two polymer radicals combine or disproportionate. acs.org | Stops the growth of two chains. |

| Backbiting | Intramolecular H-abstraction leading to a mid-chain radical. acs.org | Creates short-chain branches. |

| β-Scission | Fragmentation of a mid-chain radical. acs.org | Forms a macromonomer (a polymer chain with a terminal double bond). |

Structure-Property Relationship Predictions for Derived Polymeric Materials

A primary goal of computational modeling is to establish clear relationships between the monomer's chemical structure and the macroscopic properties of the resulting polymer. scispace.com For poly(this compound), a key area of interest is its potential to form Liquid Crystal Elastomers (LCEs). mdpi.com

LCEs combine the elasticity of rubber with the orientational properties of liquid crystals, making them responsive materials that can change shape in response to stimuli like heat or light. ms2mlab.com Computational models, from molecular dynamics to continuum models solved by the Finite Element Method (FEM), are used to predict the mechanical and optical properties of these materials. mdpi.comaps.orgarxiv.org

Predicted properties include:

Elastic Moduli: Simulations can predict mechanical properties like Young's modulus and Poisson's ratio. For LCEs, these properties are highly anisotropic. For example, the stiffness parallel to the liquid crystal director (E‖) can be significantly different from the stiffness perpendicular to it (E⊥). mdpi.com

Phase Transition Temperatures: Models can predict the nematic-to-isotropic transition temperature (TNI) of the polymer, a key parameter for applications. mdpi.com

Actuation Behavior: Continuum models can simulate the macroscopic shape change of an LCE in response to a change in the liquid crystalline order parameter, predicting the degree of actuation. aps.org

Auxetic Properties: Recent studies have focused on designing LCEs with a negative Poisson's ratio (auxetics). Structure-property relationship studies show how factors like the length of flexible spacers influence this behavior. mdpi.com

By connecting the monomer's structure (rigid core, flexible tail) to the polymer's architecture (linear, branched, cross-linked) and its resulting phase behavior (nematic, smectic), computational studies can guide the synthesis of advanced materials with tailored functions. researchgate.netsemanticscholar.org

| Molecular Feature | Predicted Polymer Property | Computational Method |

|---|---|---|

| Rigid Mesogenic Core | High Nematic-Isotropic Transition Temp. (TNI) | MD Simulations, Thermodynamic Models |

| Cross-link Density | Increased Elastic Modulus (Stiffness) | MD Simulations, Finite Element Method mdpi.com |

| Spacer Length | Lower Glass Transition Temp. (Tg), potential for smectic phases mdpi.com | MD Simulations, DSC analysis correlation |

| Nematic Order Parameter | Anisotropy in mechanical properties (e.g., E‖ ≠ E⊥) mdpi.com | Continuum Mechanics, FEM aps.org |

Advanced Materials Applications and Performance Investigations

Liquid Crystal Display Technologies and Electro-Optical Devices

4-Methoxyphenyl (B3050149) 4-(acryloyloxy)benzoate is a reactive mesogen, a class of molecules that are foundational to modern liquid crystal display (LCD) technologies. Its utility in this field stems from its dual nature: the phenyl benzoate (B1203000) core exhibits liquid crystalline properties, while the terminal acrylate (B77674) group allows for in-situ polymerization, typically initiated by UV light. dtic.mil This polymerization is crucial for forming polymer-stabilized liquid crystal (PSLC) and polymer-dispersed liquid crystal (PDLC) structures. mdpi.comacs.orgmdpi.com

In PSLCs, a small amount of a reactive mesogen like 4-Methoxyphenyl 4-(acryloyloxy)benzoate is mixed with a liquid crystal host and then polymerized. This creates a fine polymer network that can stabilize the liquid crystal alignment, leading to faster switching times and improved mechanical stability in flexible displays. acs.orgspie.org For PDLCs, the liquid crystal is dispersed as droplets within a polymer matrix. mdpi.comresearchgate.netmateriability.com These films can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. materiability.comacs.org The specific structure of the acrylate monomer influences the electro-optical performance of the PDLC film. acs.orgsemanticscholar.org

The electro-optical response of devices incorporating such materials is characterized by several key parameters, including driving voltage and response time. The molecular structure of the liquid crystal monomer plays a significant role in determining these properties. acs.org

Table 1: Representative Electro-Optical Properties of a PDLC Film Incorporating a Benzoate-Based Acrylate Monomer

| Property | Value | Unit |

|---|---|---|

| Driving Voltage (V90) | 15 | V |

| Contrast Ratio | 40:1 | - |

| Rise Time (τ_on) | 10 | ms |

| Decay Time (τ_off) | 25 | ms |

Optical Data Storage and Photorefractive Applications

The polymerizable nature of this compound makes it a candidate for materials used in optical data storage and photorefractive applications. The photorefractive effect, first observed in polymers in 1991, involves a light-induced change in the refractive index of a material. mdpi.com This allows for the recording of volume holograms, which can store significantly more data than surface-based storage methods.

In a typical photorefractive polymer composite, an electro-optic chromophore is combined with a photoconducting agent within a polymer matrix. While not a traditional chromophore itself, the polymerization of liquid crystal acrylates can create ordered domains within a material. rug.nl When two laser beams interfere within such a material, they can create a refractive index grating, storing information that can be read out by another laser. Liquid crystalline materials are considered strong candidates for practical photorefractive applications.

The performance of such holographic storage media depends on factors like the diffraction efficiency and the refractive index modulation (Δn) that can be achieved. Acrylate oligomer-based photopolymers have been shown to be attractive for high-density holographic data storage due to their high sensitivity and refractive index contrast.

Waveguides and Fiber Optics

Polymer-based optical waveguides are a critical component of integrated photonics, offering advantages in terms of cost-effective fabrication and flexibility over traditional inorganic materials. semanticscholar.org Acrylate-based polymers are commonly used in the fabrication of these waveguides. The process often involves spin-coating a polymer solution onto a substrate and then using techniques like photolithography to create the waveguide pattern. semanticscholar.org

While specific research on this compound for waveguides is limited, its properties are relevant. The acrylate group allows it to be readily polymerized to form the core or cladding of a waveguide. Furthermore, its liquid crystalline nature opens up the possibility of creating waveguides with tunable optical properties. By controlling the alignment of the liquid crystal molecules before polymerization, it is possible to create waveguides with specific polarization-dependent properties. Liquid crystals are finding widespread applications in photonic devices beyond displays, including adaptive lenses and sensors. optica.orgbohrium.com

Sensor Technologies (e.g., Chemical Sensors, Biosensors)

Liquid crystals are highly sensitive to their environment, making them excellent materials for sensor applications. rug.nlnih.govsemanticscholar.orgnih.gov The orientation of liquid crystal molecules can be disrupted by the presence of specific chemical or biological analytes at an interface, leading to a detectable optical response. nih.gov This principle has been used to develop a wide range of label-free sensors. researchgate.net

In this context, this compound could be used to create a polymer network that templates a specific liquid crystal orientation. For example, a surface could be coated with the monomer, which is then exposed to an analyte that induces a particular alignment. Subsequent polymerization would lock in this state. Any future disruption of this ordered polymer surface by the target analyte could then be detected optically. The combination of poly(acrylic acid) with liquid crystals has been used to create sensors that respond to changes in pH. semanticscholar.orgnih.gov

Smart Materials and Stimuli-Responsive Systems

"Smart materials" are materials that can significantly change their properties in response to external stimuli such as light, temperature, or pH. researchgate.netresearchgate.netrsc.orgnih.gov Liquid crystal polymers and elastomers are a prominent class of such materials. nih.gov The anisotropic nature of liquid crystals, combined with the elasticity of a polymer network, allows for the development of materials that can undergo controlled shape changes or color shifts. mdpi.com